N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide
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Overview
Description
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an acetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide typically involves the reaction of 5,6-dichloropyridin-3-ylmethanol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-(5,6-dichloro-pyridin-3-ylmethyl)-N-methyl-acetamide oxide.
Reduction: Formation of N-(5,6-dichloro-pyridin-3-ylmethyl)-N-methyl-ethylamine.
Substitution: Formation of N-(5-methoxy-6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamide.
Scientific Research Applications
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-ethylamine
- N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-propionamide
- N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-butanamide
Uniqueness
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10Cl2N2O |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-6(14)13(2)5-7-3-8(10)9(11)12-4-7/h3-4H,5H2,1-2H3 |
InChI Key |
LTTBRDJQBMEZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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